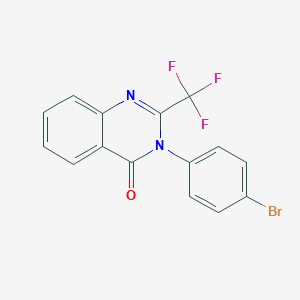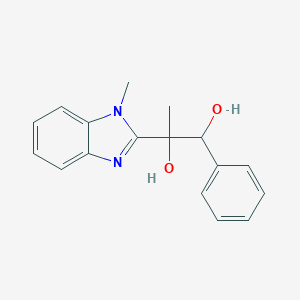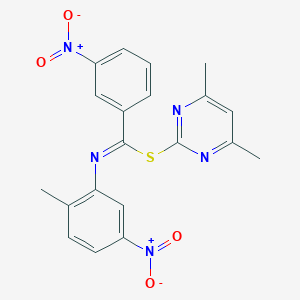
1-Benzyl-4-methylquinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-methylquinolinium, also known as BMQ, is a quaternary ammonium compound that has gained significant attention in the scientific community due to its diverse range of applications. BMQ is a highly stable and soluble compound that can be synthesized using various methods.
作用機序
The mechanism of action of 1-Benzyl-4-methylquinolinium is not fully understood. However, it is believed that 1-Benzyl-4-methylquinolinium exerts its antimicrobial and anticancer effects by inhibiting the activity of enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
1-Benzyl-4-methylquinolinium has been shown to have a number of biochemical and physiological effects. 1-Benzyl-4-methylquinolinium has been shown to inhibit the growth of various bacteria, fungi, and viruses. 1-Benzyl-4-methylquinolinium has also been shown to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
1-Benzyl-4-methylquinolinium has a number of advantages and limitations for lab experiments. 1-Benzyl-4-methylquinolinium is highly stable and soluble, making it easy to handle and store. However, 1-Benzyl-4-methylquinolinium is also highly toxic and must be handled with care. In addition, 1-Benzyl-4-methylquinolinium is expensive and may not be readily available in all labs.
将来の方向性
There are a number of future directions for research on 1-Benzyl-4-methylquinolinium. One area of focus could be the development of new antimicrobial agents based on 1-Benzyl-4-methylquinolinium. Another area of focus could be the development of new cancer therapies based on 1-Benzyl-4-methylquinolinium. In addition, further research is needed to fully understand the mechanism of action of 1-Benzyl-4-methylquinolinium and its biochemical and physiological effects.
合成法
1-Benzyl-4-methylquinolinium can be synthesized using various methods, including the Friedlander synthesis, Skraup synthesis, and Pictet-Spengler reaction. The Friedlander synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a Lewis acid catalyst. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a strong acid catalyst. The Pictet-Spengler reaction involves the condensation of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst.
科学的研究の応用
1-Benzyl-4-methylquinolinium has been extensively studied for its potential use in various scientific research applications. 1-Benzyl-4-methylquinolinium has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. 1-Benzyl-4-methylquinolinium has also been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
特性
製品名 |
1-Benzyl-4-methylquinolinium |
|---|---|
分子式 |
C17H16N+ |
分子量 |
234.31 g/mol |
IUPAC名 |
1-benzyl-4-methylquinolin-1-ium |
InChI |
InChI=1S/C17H16N/c1-14-11-12-18(13-15-7-3-2-4-8-15)17-10-6-5-9-16(14)17/h2-12H,13H2,1H3/q+1 |
InChIキー |
JMFPWQSTTDXWOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3 |
正規SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
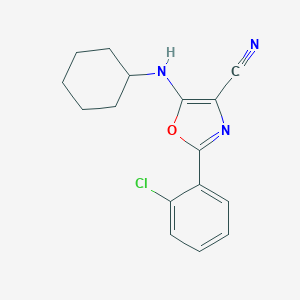
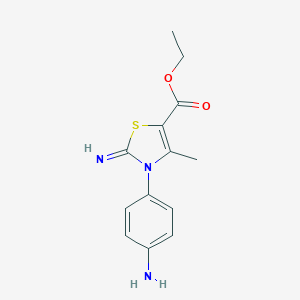
![N-(3-cyanothiophen-2-yl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B262412.png)
![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B262413.png)
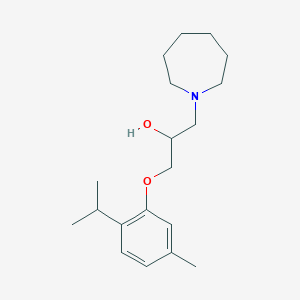
![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)
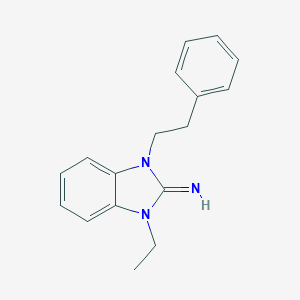
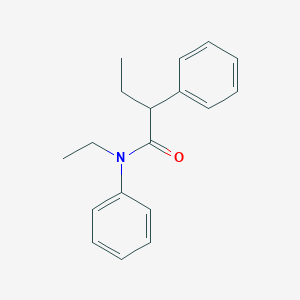
![4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine](/img/structure/B262422.png)
